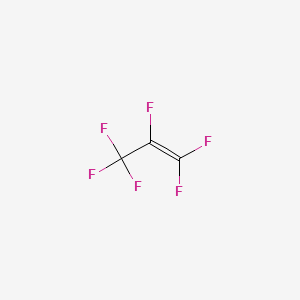

Hexafluoropropene

Cat. No. B6593677

Key on ui cas rn:

69991-67-9

M. Wt: 150.02 g/mol

InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05723630

Procedure details

Using essentially the procedure of Example 1, the reactor was charged with 33.8 g of 67 wt. % oleum (0.28 mole SO3) and 58.0 g hexafluoropropene. After the initial exotherm (max. pressure 896 kPa at 39° C.) the mixture was heated for 13 hours at 43° C. The reactor was vented of excess hexafluoropropene (16.0 g recovered including HFP collected during followed distillation). There was consumed 42.0 g (0.28 mole) HFP. The two phase reaction solution (70.1 g) was distilled using a concentric tube column to yield HFP sultone (39.8 g, 62% yield based on HFP consumed, b.p. 47° C.). The distillation residue was then distilled using a mini-lab apparatus to give 5.4 g of an intermediate fraction with a b.p. of 56°-155° C., 20 g of a fraction with a b.p. of 156°-167° C., and 1.3 g ofundistilled residue. The fraction with b.p. 156°-167° C. was analyzed by 19F and 1H NMR to reveal a complex mixture of primarily fluorosulfonic acid and several acid fluorides, sulfonyl fluorides, and at least three tetrafluoropropionic acid derivatives of the structure CF3CHFCOX, where X=F, OSO2F and possibly OCOCHFCF3. The molar ratio of HSO3F to all CHF compounds was 88:35.

[Compound]

Name

solution

Quantity

70.1 g

Type

reactant

Reaction Step Three

Name

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[F:10][C:11]([F:18])([F:17])[C:12]([F:16])=[C:13]([F:15])[F:14]>>[C:12]1([F:16])([C:11]([F:18])([F:17])[F:10])[S:2](=[O:5])(=[O:3])[O:1][C:13]1([F:15])[F:14] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.28 mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

|

Name

|

|

|

Quantity

|

58 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

70.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

43 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There was consumed 42.0 g (0.28 mole) HFP

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.8 g | |

| YIELD: PERCENTYIELD | 62% | |

| YIELD: CALCULATEDPERCENTYIELD | 61.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |